Cas no 83324-51-0 (8(17),13-Labdadien-15,16-olide)

8(17),13-Labdadien-15,16-olide structure
83324-51-0 structure
Product Name:8(17),13-Labdadien-15,16-olide
N.o CAS:83324-51-0
MF:C20H30O2
MW:302.451006412506
CID:836726
PubChem ID:24741370
Update Time:2024-10-27

8(17),13-Labdadien-15,16-olide Propriedades químicas e físicas

Nomes e Identificadores

    • 8(17),13-Labdadien-15,16-olide
    • 4-{2-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydro-1-naphth alenyl]ethyl}-2(5H)-furanone
    • 13-epi-sclareol
    • Episclareol
    • SCAREOL
    • SCIADONIC ACID
    • SCLAREOL,NATURAL
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1α,4aβ,8aα)]- (ZCI)
    • 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone (ACI)
    • Labda-8(17),13(14)-dien-15,16-olide
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
    • CHEMBL4173021
    • 83324-51-0
    • FS-9080
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylene-decalin-1-yl]ethyl]-2H-furan-5-one
    • AKOS032962284
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1,4a,8a)]-; 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
    • (+)-Labda-8(17),13(14)-dien-15,16-olide
    • [ "" ]
    • 4-{2-[(1S,4AS,8AS)-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-5H-FURAN-2-ONE
    • Inchi: 1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1
    • Chave InChI: RUXYUBRFOACSMM-ABSDTBQOSA-N
    • SMILES: C[C@@]12[C@@H](CCC3=CC(=O)OC3)C(=C)CC[C@H]1C(CCC2)(C)C

Propriedades Computadas

  • Massa Exacta: 302.22500
  • Massa monoisotópica: 302.225
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 514
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26.3A^2
  • XLogP3: 6.757

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.0±0.1 g/cm3
  • Ponto de ebulição: 423.3±14.0 °C at 760 mmHg
  • Ponto de Flash: 178.8±17.5 °C
  • PSA: 26.30000
  • LogP: 5.04860
  • Pressão de vapor: 0.0±1.0 mmHg at 25°C

8(17),13-Labdadien-15,16-olide Informações de segurança

8(17),13-Labdadien-15,16-olide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L86980-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥5600.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
1mg
¥2835.00 2022-04-26
Cooke Chemical
M3477235-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
RMB 2660.00 2023-09-07
TargetMol Chemicals
TN3263-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
¥ 3,940 2023-07-11
TargetMol Chemicals
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-07
TargetMol Chemicals
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2024-07-20
A2B Chem LLC
AH54301-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98.0%
5mg
$702.00 2024-04-19
TargetMol Chemicals
TN3263-1 ml * 10 mm
8(17),13-Labdadien-15,16-olide
83324-51-0
1 ml * 10 mm
¥ 4040 2024-07-20

8(17),13-Labdadien-15,16-olide Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referência
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Método de produção 2

Condições de reacção
1.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
1.2 Reagents: Triethylamine ;  30 min, -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
3.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 4

Condições de reacção
1.1 Solvents: Acetone ;  rt
1.2 Reagents: Isopropanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
2.2 Reagents: Water ;  cooled
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
4.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referência
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
3.2 Reagents: Triethylamine ;  30 min, -78 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
5.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  6 h, rt
2.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
6.2 Reagents: Triethylamine ;  30 min, -78 °C
7.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
8.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 7

Condições de reacção
1.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Referência
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Método de produção 8

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
2.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referência
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Método de produção 9

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
1.2 Reagents: Water ;  cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
3.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referência
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Método de produção 11

Condições de reacção
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
2.2 Reagents: Triethylamine ;  30 min, -78 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
4.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 12

Condições de reacção
1.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
4.2 Reagents: Triethylamine ;  30 min, -78 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
6.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 13

Condições de reacção
1.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
5.2 Reagents: Triethylamine ;  30 min, -78 °C
6.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
7.1 Solvents: Benzene ;  1 h, 90 °C
Referência
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Método de produção 14

Condições de reacção
1.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Referência
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Referência
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Método de produção 16

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Referência
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

8(17),13-Labdadien-15,16-olide Raw materials

8(17),13-Labdadien-15,16-olide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel